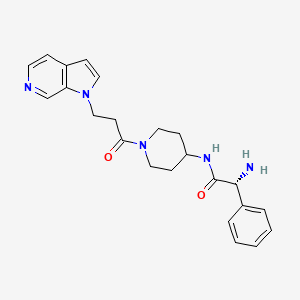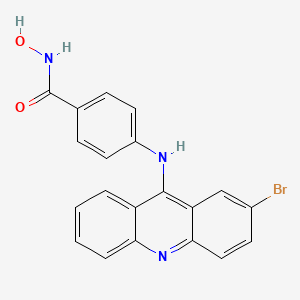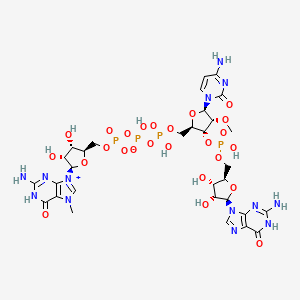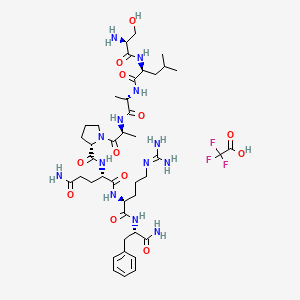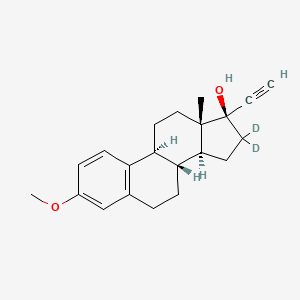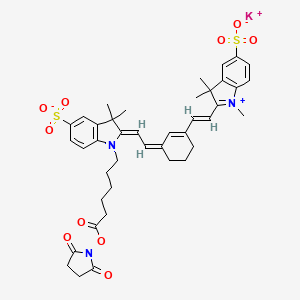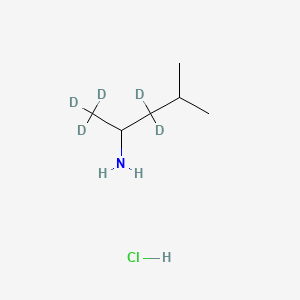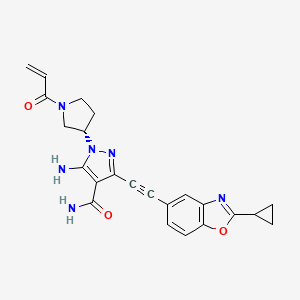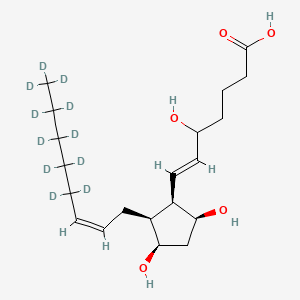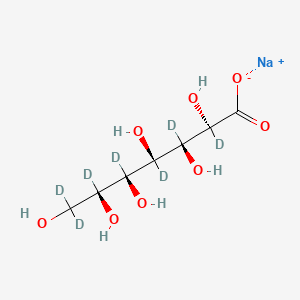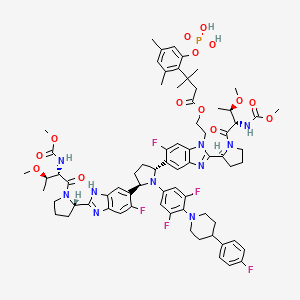
NS5A-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of NS5A-IN-1 involves several synthetic routes and reaction conditions. One method includes the convergent functionalization of aryl dibromides using C–H activation . This approach aims to reduce the formation of homodimeric side products and investigate the scope of different aryl dibromides tolerated under the reaction conditions
Chemical Reactions Analysis
NS5A-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include disulfide bonds, phosphorylation, and glycosylation sites . Major products formed from these reactions include different phosphorylated forms of NS5A, which play a crucial role in the function and structure of the hepatitis C virus proteins .
Scientific Research Applications
NS5A-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the interactions between inhibitors and the hepatitis C virus nonstructural proteins . In biology, it helps in understanding the role of NS5A in viral replication and assembly . In medicine, this compound is used to develop new antiviral therapies targeting the hepatitis C virus . In industry, it is utilized in the production of antiviral drugs and in the study of drug resistance mechanisms .
Mechanism of Action
The mechanism of action of NS5A-IN-1 involves its interaction with the hepatitis C virus nonstructural protein 5A . NS5A is a zinc-binding and proline-rich hydrophilic phosphoprotein that plays a key role in hepatitis C virus RNA replication . This compound binds to NS5A, inhibiting its function and thereby disrupting the viral replication process . This interaction also affects the localization of NS5A to lipid droplets, which is essential for the production of infectious virus particles .
Comparison with Similar Compounds
NS5A-IN-1 is similar to other hepatitis C virus nonstructural protein 5A inhibitors such as Daclatasvir (BMS-790052), GSK-2336805, and GS-5885 . These compounds share structural similarities and target the same viral protein, but this compound is unique in its specific binding modes and its ability to disrupt the formation of viral replication complexes . This uniqueness makes this compound a valuable tool in the study of hepatitis C virus and the development of new antiviral therapies .
Properties
Molecular Formula |
C72H86F5N10O14P |
|---|---|
Molecular Weight |
1441.5 g/mol |
IUPAC Name |
2-[5-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[(2S)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-6-fluoro-2-[(2S)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]pyrrolidin-2-yl]benzimidazol-1-yl]ethyl 3-(2,4-dimethyl-6-phosphonooxyphenyl)-3-methylbutanoate |
InChI |
InChI=1S/C72H86F5N10O14P/c1-38-29-39(2)62(60(30-38)101-102(93,94)95)72(5,6)37-61(88)100-28-27-84-59-36-49(75)47(34-54(59)80-67(84)58-14-12-24-86(58)69(90)64(41(4)97-8)82-71(92)99-10)56-20-19-55(87(56)45-31-50(76)65(51(77)32-45)83-25-21-43(22-26-83)42-15-17-44(73)18-16-42)46-33-52-53(35-48(46)74)79-66(78-52)57-13-11-23-85(57)68(89)63(40(3)96-7)81-70(91)98-9/h15-18,29-36,40-41,43,55-58,63-64H,11-14,19-28,37H2,1-10H3,(H,78,79)(H,81,91)(H,82,92)(H2,93,94,95)/t40-,41-,55-,56-,57+,58+,63+,64+/m1/s1 |
InChI Key |
OSGDMRKBWQRMTG-VZZMQKJASA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)OP(=O)(O)O)C(C)(C)CC(=O)OCCN2C3=C(C=C(C(=C3)F)[C@H]4CC[C@@H](N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)OC)NC(=O)OC)N=C2[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)OC)NC(=O)OC)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)OP(=O)(O)O)C(C)(C)CC(=O)OCCN2C3=C(C=C(C(=C3)F)C4CCC(N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)C1CCCN1C(=O)C(C(C)OC)NC(=O)OC)N=C2C1CCCN1C(=O)C(C(C)OC)NC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


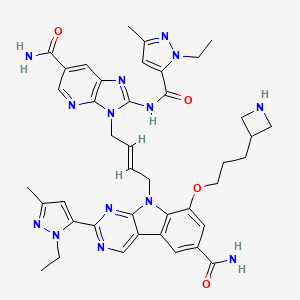
![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12415900.png)
